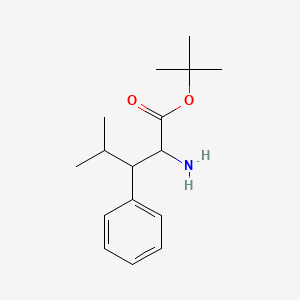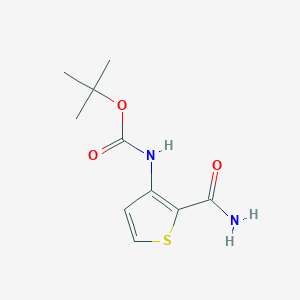
Boc-3-aminothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-aminothiophene-2-carboxamide is a chemical compound with the molecular formula C10H14N2O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and various chemical processes due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-3-aminothiophene-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 3-aminothiophene-2-carboxamide with a formamide to construct the thienopyrimidine core.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis under controlled conditions. The process may include the use of cleanroom environments and adherence to good manufacturing practices (GMP) to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-3-aminothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures, such as thienopyrimidine cores.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formamides, palladium catalysts for coupling reactions, and bases for deprotonation steps. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various substituted thiophene derivatives and thienopyrimidine analogues.
Applications De Recherche Scientifique
Boc-3-aminothiophene-2-carboxamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is employed in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: this compound is used in the synthesis of potential therapeutic agents, including kinase inhibitors.
Solar Cells: The compound has been used to improve the quality of perovskite films in solar cells, enhancing their power conversion efficiency and stability.
Mécanisme D'action
The mechanism of action of Boc-3-aminothiophene-2-carboxamide involves its interaction with various molecular targets. In the context of solar cells, the compound interacts with uncoordinated lead ions, regulating the mineralization of lead iodide and boosting the crystallization of perovskite. This results in decreased defect states and suppressed nonradiative recombination, leading to improved device performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminothiophene-2-carboxamide: This compound is structurally similar but lacks the Boc-protecting group.
N-Boc-3-aminothiophene: Another related compound, which also contains the Boc-protecting group but differs in its specific functional groups.
Uniqueness
Boc-3-aminothiophene-2-carboxamide is unique due to its combination of the Boc-protecting group and the thiophene ring. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
tert-butyl N-(2-carbamoylthiophen-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-6-4-5-16-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQWDLYADDRCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)
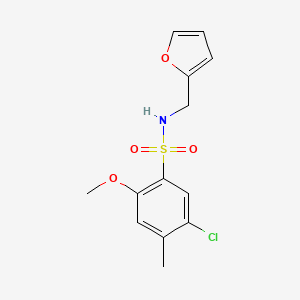
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile](/img/structure/B2926520.png)
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
![1-(2-ethoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2926522.png)
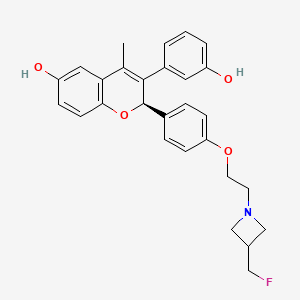
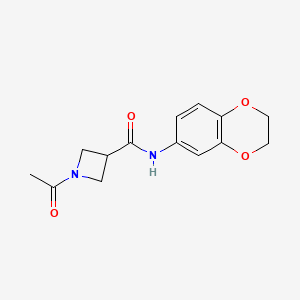

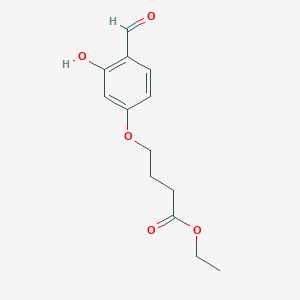
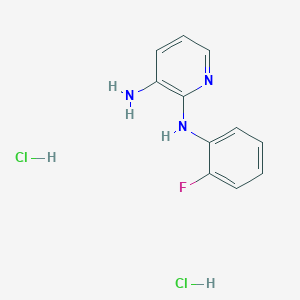
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide](/img/structure/B2926535.png)
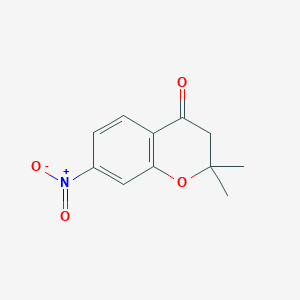
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)
